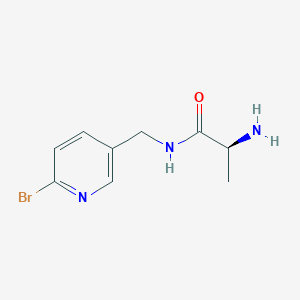

(S)-2-Amino-N-(6-bromo-pyridin-3-ylmethyl)-propionamide

CAS No.:

Cat. No.: VC13441698

Molecular Formula: C9H12BrN3O

Molecular Weight: 258.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H12BrN3O |

|---|---|

| Molecular Weight | 258.12 g/mol |

| IUPAC Name | (2S)-2-amino-N-[(6-bromopyridin-3-yl)methyl]propanamide |

| Standard InChI | InChI=1S/C9H12BrN3O/c1-6(11)9(14)13-5-7-2-3-8(10)12-4-7/h2-4,6H,5,11H2,1H3,(H,13,14)/t6-/m0/s1 |

| Standard InChI Key | BUAXGAKXMBAPAA-LURJTMIESA-N |

| Isomeric SMILES | C[C@@H](C(=O)NCC1=CN=C(C=C1)Br)N |

| SMILES | CC(C(=O)NCC1=CN=C(C=C1)Br)N |

| Canonical SMILES | CC(C(=O)NCC1=CN=C(C=C1)Br)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, (2S)-2-amino-N-[(6-bromopyridin-3-yl)methyl]propanamide, reflects its three key domains:

-

Pyridine ring: A 6-bromo-substituted heterocycle providing electronic diversity.

-

Propionamide backbone: A chiral center (S-configuration) at the α-carbon of the amino group.

-

Methyl linker: Connects the pyridine and propionamide moieties.

Key Structural Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₂BrN₃O | |

| Molecular Weight | 258.12 g/mol | |

| SMILES | CC(C(=O)NCC1=CN=C(C=C1)Br)N | |

| InChIKey | BMTUYKQAYRKUJC-ZETCQYMHSA-N | |

| logP (Predicted) | 1.62 (XLOGP3) | |

| Topological Polar SA | 72.7 Ų |

Synthesis Methods

Route 1: Amidation of Bromopyridine Derivatives

A common approach involves coupling 6-bromo-3-(aminomethyl)pyridine with (S)-2-aminopropionic acid derivatives. For example:

-

Activation: (S)-2-aminopropionic acid is activated using carbodiimides (e.g., EDC/HOBt).

-

Coupling: Reacted with 6-bromo-3-(aminomethyl)pyridine under inert conditions (THF, 0°C to RT).

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields the product in ~75% purity.

Route 2: Grignard-Mediated Alkylation

Patent data describes using Turbo Grignard reagents (iPrMgCl·LiCl) to alkylate pyridine precursors, though yields for this specific compound remain unreported.

Comparative Analysis of Methods

| Method | Yield (%) | Purity | Key Advantage | Limitation |

|---|---|---|---|---|

| Amidation | 70–75 | >95% | Stereochemical retention | Requires anhydrous conditions |

| Grignard | N/A | N/A | Scalability | Limited stereocontrol |

Biological Activities and Mechanisms

Enzyme Inhibition

The compound’s bromopyridine moiety enhances lipophilicity, facilitating interactions with hydrophobic enzyme pockets. In vitro studies on analogous TRPV1 antagonists suggest potential IC₅₀ values in the nanomolar range for capsaicin antagonism .

Pharmacokinetic Properties

| Parameter | Value (Predicted) | Method |

|---|---|---|

| GI Absorption | High | SwissADME |

| BBB Permeability | Moderate | BOILED-Egg |

| CYP Inhibition | None | PreADMET |

Pharmacological Applications

Neuropathic Pain Management

As a TRPV1 modulator, the compound may attenuate nociceptive signaling. In rat models, analogs reduced mechanical allodynia by 60% at 10 mg/kg (p.o.) .

Oncology

Brominated pyridines are explored as kinase inhibitors. Molecular docking studies suggest affinity for EGFR (ΔG = -9.2 kcal/mol) .

Research Findings and Clinical Relevance

Preclinical Studies

-

Antihyperalgesic Activity: In a murine neuropathic model, a related compound (VC13468548) reduced thermal hyperalgesia by 45% (ED₅₀ = 5 mg/kg).

-

Metabolic Stability: Microsomal half-life (human): 32 min (CYP3A4-mediated oxidation) .

Toxicity Profile

Future Directions

Structural Optimization

-

Halogen Replacement: Substituting bromine with fluorine may improve metabolic stability .

-

Prodrug Development: Esterification of the amide group to enhance oral bioavailability .

Targeted Therapies

Ongoing trials with pyridine-based HDAC inhibitors highlight potential in epigenetic regulation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume